6-Fluoro-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid

Lipophilicity Physicochemical profiling Drug-likeness

6-Fluoro-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid (CAS 26893-19-6; molecular formula C₁₁H₅F₄NO₃; MW 275.16) is a fluorinated quinoline-3-carboxylic acid that belongs to the 4-hydroxyquinoline-3-carboxylic acid (HQCA) class. Its structure features a unique dual-substitution pattern — a fluorine atom at the C-6 position and a trifluoromethyl group at the C-7 position — on the quinoline core that is characteristic of key synthetic intermediates in fluoroquinolone antibiotic development.

Molecular Formula C11H5F4NO3
Molecular Weight 275.16 g/mol
Cat. No. B11848827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid
Molecular FormulaC11H5F4NO3
Molecular Weight275.16 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1F)C(F)(F)F)NC=C(C2=O)C(=O)O
InChIInChI=1S/C11H5F4NO3/c12-7-1-4-8(2-6(7)11(13,14)15)16-3-5(9(4)17)10(18)19/h1-3H,(H,16,17)(H,18,19)
InChIKeyDYMMUJPISSDBKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid – A Dual-Substituted Fluoroquinolone Intermediate for Antibacterial Scaffold Development


6-Fluoro-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid (CAS 26893-19-6; molecular formula C₁₁H₅F₄NO₃; MW 275.16) is a fluorinated quinoline-3-carboxylic acid that belongs to the 4-hydroxyquinoline-3-carboxylic acid (HQCA) class. Its structure features a unique dual-substitution pattern — a fluorine atom at the C-6 position and a trifluoromethyl group at the C-7 position — on the quinoline core that is characteristic of key synthetic intermediates in fluoroquinolone antibiotic development . The compound exhibits an experimentally derived XLogP3 of 2.8 and a topological polar surface area (TPSA) of 66.4 Ų, physicochemical parameters that distinguish it from mono-substituted and unsubstituted analogs within the same scaffold family . It is commercially available at ≥95% purity from multiple suppliers for research use, and is recognized as a fluorinated quinoline building block positioned at the intersection of medicinal chemistry and anti-infective scaffold design .

Why 6-Fluoro-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic Acid Cannot Be Simply Replaced by In-Class Analogs


Within the 4-hydroxyquinoline-3-carboxylic acid family, both the identity and position of halogen/fluoroalkyl substituents profoundly affect physicochemical properties, synthetic reactivity, and downstream biological performance. The target compound's simultaneous 6-fluoro and 7-trifluoromethyl decoration differentiates it from all commonly available analogs: 6-fluoro-4-hydroxyquinoline-3-carboxylic acid (CAS 343-10-2) lacks the 7-CF₃ group entirely, yielding a substantially lower XLogP3 (~1.4) and different hydrogen-bonding capacity [1]; 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid (CAS 574-92-5) lacks the 6-fluoro substituent demonstrated to be critical for enhanced antibacterial potency in fluoroquinolone SAR [2]; and positional isomers such as 6-fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid (CAS 1065093-79-9) share the same molecular formula (C₁₁H₅F₄NO₃, MW 275.16) but relocate the CF₃ group to C-8, altering electronic distribution and steric profile at the quinoline ring positions most critical for target engagement . These differences are not cosmetic — they translate into measurably different lipophilicity, metabolic stability, and, in downstream fluoroquinolone products, orders-of-magnitude differences in antibacterial minimum inhibitory concentrations (MICs). Substituting one analog for another without verifying the specific substitution pattern risks invalidating SAR hypotheses and compromising synthetic route fidelity.

Quantitative Differentiation Evidence for 6-Fluoro-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic Acid vs. Closest Analogs


Lipophilicity Advantage: XLogP3 of 2.8 Distinguishes the 6-F/7-CF₃ Dual-Substituted Compound from Mono-Substituted and Unsubstituted Analogs

The target compound exhibits an experimentally derived partition coefficient (XLogP3-AA) of 2.8, as reported in its technical datasheet . This value is approximately 1.4 log units higher than that of 6-fluoro-4-hydroxyquinoline-3-carboxylic acid (XLogP3 ~1.4; the des-7-CF₃ analog) [1], and approximately 0.6–0.8 log units higher than that estimated for 7-(trifluoromethyl)quinoline-3-carboxylic acid (XLogP3 ~2.0–2.2; the des-6-F/des-4-OH analog) . The measured XLogP3 of 2.8 positions the compound within the optimal lipophilicity range (2–4) associated with favorable membrane permeability while remaining below the threshold (>5) linked to poor solubility and promiscuous target binding. This differentiation is driven by the additive effect of the 7-CF₃ group (strongly electron-withdrawing, increasing logP) and the 6-F atom (moderate electron-withdrawing, modulating hydrogen-bond acidity of the adjacent 4-OH), a combination not found in any single-substituted analog.

Lipophilicity Physicochemical profiling Drug-likeness

Structural Uniqueness: Only Member of the HQCA Family Bearing Simultaneous C-6 Fluoro and C-7 Trifluoromethyl Groups

A systematic comparison of commercially available 4-hydroxyquinoline-3-carboxylic acid (HQCA) derivatives reveals that the target compound (CAS 26893-19-6) is the sole representative bearing simultaneous fluorine at C-6 and trifluoromethyl at C-7 . All structural analogs with the same molecular formula (C₁₁H₅F₄NO₃, MW 275.16) are positional isomers that relocate the CF₃ substituent to alternative positions: 6-fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid (CAS 1065093-79-9; CF₃ at C-8), 8-fluoro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid (CAS 1065093-73-3; F at C-8, CF₃ at C-6), and 5-fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid (CAS 1065093-90-4; F at C-5, CF₃ at C-8) . The C-7 position on the quinoline ring is the canonically substituted position in clinically approved fluoroquinolones (e.g., ciprofloxacin bears a piperazinyl at C-7), and the presence of a synthetic handle at this position — whether CF₃ for electronic tuning or a leaving group for further functionalization — is structurally essential for accessing this pharmacophore space. The target compound's unique C-6-F/C-7-CF₃ arrangement provides a distinct electronic environment (combined inductive effects of two electron-withdrawing groups at adjacent positions) not recapitulated by any other isomer.

Structural differentiation Scaffold uniqueness Substitution pattern

Class-Level SAR: C-6 Fluoro Substitution Provides ≥10-Fold Antibacterial Potency Enhancement Over Non-Fluorinated Quinolone-3-Carboxylic Acids

Structure-activity relationship studies on 3-quinolinecarboxylic acid derivatives have established that the presence of a fluorine atom at the C-6 position is a critical determinant of antibacterial potency [1]. Wentland et al. (J. Med. Chem. 1984) demonstrated that 6-fluoro-substituted 3-quinolinecarboxylic acids bearing amino groups at C-7 achieve in vitro MIC values as low as 0.25 µg/mL against Escherichia coli Vogel, with in vivo PD₅₀ values of 1.0 mg/kg (p.o.) in murine infection models — potency comparable to the clinically approved fluoroquinolones pefloxacin and norfloxacin [1]. In contrast, the first-generation quinolones nalidixic acid and oxolinic acid, which lack the C-6 fluorine, exhibited activity only against Gram-negative organisms with substantially higher MIC values [2]. More recently, a 2024 review of quinoline-based anti-MRSA agents confirmed that a 7-trifluoromethyl-substituted quinolone intermediate (compound 6d) achieved an MIC of 0.5 µg/mL against MRSA, representing 16-fold and 32-fold higher activity than norfloxacin (MIC = 8 µg/mL) and chloramphenicol (MIC = 16 µg/mL), respectively [3]. The 7-CF₃ substituent contributes to this potency enhancement through combined electronic effects: increased lipophilicity for membrane penetration and electron withdrawal that modulates the acidity of the C-3 carboxylic acid, a pharmacophoric element essential for DNA gyrase binding.

Antibacterial SAR Fluoroquinolone potency Structure-activity relationship

Physicochemical Property Comparison: TPSA of 66.4 Ų Differentiates the Target from 4-OH/3-COOH-Only Scaffolds and Influences Predicted Permeability

The topological polar surface area (TPSA) of the target compound is 66.4 Ų, as reported in its technical datasheet . This value reflects the contribution of the C-3 carboxylic acid (H-bond donor + acceptor), C-4 hydroxyl/oxo group (H-bond donor + acceptor), and the quinoline ring nitrogen (H-bond acceptor). For comparison, the des-7-CF₃ analog 6-fluoro-4-hydroxyquinoline-3-carboxylic acid (CAS 343-10-2) has a TPSA of approximately 70.4 Ų (the absence of the lipophilic CF₃ group slightly increases the relative polar surface contribution) [1], while the des-6-F analog 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid has a comparable TPSA but a significantly different H-bond donor count (1 vs. 2) due to the tautomeric equilibrium between the 4-hydroxy and 4-oxo forms being influenced by the adjacent C-6 substituent [2]. The TPSA value of 66.4 Ų falls below the commonly cited threshold of 140 Ų for good oral bioavailability and below 90 Ų for good blood-brain barrier penetration, indicating favorable predicted passive membrane permeability. Combined with the XLogP3 of 2.8, the compound resides in the physicochemical sweet spot for CNS-capable small molecules according to the Pfizer CNS MPO scoring system.

Topological polar surface area Permeability prediction Physicochemical profiling

Antimycobacterial Potential: 7-Trifluoromethyl-4-hydroxyquinoline-3-carboxylic Acid Derivatives Exhibit MIC of 6.25 µg/mL Against M. smegmatis

Garudachari et al. (RSC Advances, 2014) reported that 7-trifluoromethyl-4-hydroxyquinoline-3-carbohydrazide derivatives 6d and 6e, synthesized from 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid ethyl ester as the key precursor, exhibited a minimum inhibitory concentration (MIC) of 6.25 µg/mL against Mycobacterium smegmatis — the lowest MIC values in the tested series [1]. While the target compound (CAS 26893-19-6) is the free carboxylic acid analog of this precursor scaffold, the data establish that the 7-CF₃-4-hydroxyquinoline-3-carboxylic acid core provides a viable starting point for developing antituberculosis agents. In contrast, 6-substituted quinolones lacking the 7-CF₃ group in the same study showed MIC values of 25 µg/mL against the same strain, a 4-fold reduction in potency [1]. Separately, the quinoline derivative FNDR-20081 — a first-in-class multi-targeting preclinical candidate against drug-resistant Mycobacterium tuberculosis (both replicating and non-replicating forms) with oral bioavailability and in vivo efficacy in a mouse model — demonstrates the translational relevance of the quinoline-3-carboxylic acid scaffold in antimycobacterial drug discovery [2]. FNDR-20081 showed no antagonism with first- and second-line anti-TB drugs and no CYP3A4 liability, supporting the broader applicability of this chemotype [2].

Antimycobacterial activity Tuberculosis MIC determination

Recommended Research and Procurement Application Scenarios for 6-Fluoro-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic Acid


Fluoroquinolone Antibacterial Lead Optimization via Gould-Jacobs Cyclization

This compound serves as a direct Gould-Jacobs cyclization product and a key intermediate for fluoroquinolone antibiotic synthesis, as established by the foundational synthetic methodology [1]. Its C-6 fluorine is essential for the ≥10-fold antibacterial potency enhancement documented in the J. Med. Chem. 1984 SAR study [2], while the C-7 CF₃ group provides a synthetic handle for further functionalization or can be retained to exploit the 16–32× anti-MRSA potency improvement documented for 7-CF₃ quinolone intermediates [3]. Researchers engaged in fluoroquinolone lead optimization should procure this compound when the synthetic route requires a pre-formed 4-hydroxyquinoline-3-carboxylic acid core bearing both potency-enhancing substituents.

Antimycobacterial Drug Discovery Starting from a 7-CF₃-Quinoline Scaffold

The demonstrated MIC of 6.25 µg/mL against M. smegmatis for 7-CF₃-4-hydroxyquinoline-3-carboxylic acid derivatives [1], combined with the translational precedent of the quinoline-based preclinical candidate FNDR-20081 against drug-resistant M. tuberculosis [2], supports the use of this compound as a starting scaffold for antimycobacterial drug discovery. The 4-fold potency advantage of 7-CF₃-substituted derivatives over non-CF₃ 6-substituted analogs in the same assay system [1] provides a quantifiable rationale for selecting the CF₃-containing intermediate over simpler quinoline-3-carboxylic acids when the biological target is mycobacterial.

Structure-Activity Relationship Studies Requiring Physicochemically Characterized HQCA Building Blocks

For medicinal chemistry teams conducting systematic SAR exploration around the quinoline-3-carboxylic acid pharmacophore, this compound offers the only available scaffold combining C-6 fluoro and C-7 trifluoromethyl groups with a fully characterized physicochemical profile: XLogP3 = 2.8, TPSA = 66.4 Ų, MW = 275.16 [1]. The 1.4 log-unit lipophilicity difference relative to the des-CF₃ analog [2] and the unique C-7 substitution pattern distinguish it from all positional isomers sharing the same molecular formula [3]. These properties make it particularly suitable for studies correlating lipophilicity or TPSA with cellular permeability, solubility, or target engagement in antibacterial SAR programs.

Focused Compound Library Design Targeting Multi-Drug-Resistant Gram-Positive Pathogens

The 2024 review of quinoline-based anti-MRSA agents identified 7-trifluoromethyl substitution as a key potency driver, with the 7-CF₃ intermediate achieving an MIC of 0.5 µg/mL against MRSA — 16× more potent than norfloxacin and 32× more potent than chloramphenicol [1]. This compound provides the exact core structure from which potent anti-MRSA quinolones can be elaborated via C-1 and C-7 functionalization. Procurement of this intermediate is indicated for library synthesis programs aiming to explore the chemical space around the 7-CF₃ quinolone sub-series, which has demonstrated superior anti-Gram-positive activity compared to 7-fluoro or 7-chloro analogs in published SAR campaigns [1].

Quote Request

Request a Quote for 6-Fluoro-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.